molecular formula C8H14O3 B12623537 Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate CAS No. 921630-65-1

Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate

Cat. No.: B12623537
CAS No.: 921630-65-1
M. Wt: 158.19 g/mol
InChI Key: AQXXLBGKWDWVFE-SSDOTTSWSA-N
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Description

Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of butanoic acid and is known for its applications in various fields of chemistry and industry. The compound is characterized by its unique structure, which includes a methyl group and an oxoethyl group attached to a butanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate typically involves esterification reactions. One common method is the reaction of butanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . These systems offer advantages such as improved reaction control, higher yields, and reduced environmental impact compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, esters, and other derivatives

Scientific Research Applications

Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The oxoethyl group can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.

Biological Activity

Methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its effects in various biological systems.

Chemical Structure and Synthesis

This compound is characterized by its ester functional group and a chiral center at the 2-position. The synthesis typically involves the esterification of a corresponding acid with methanol, often utilizing catalytic conditions to enhance yield.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) was measured against various bacterial strains, demonstrating effective inhibition:

Bacterial Strain MIC (μg/mL)
E. coli6.3
Pseudomonas aeruginosa12.5

These results suggest that the compound may serve as a potential lead for antibiotic development, particularly against Gram-negative bacteria.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways. Studies using fluorescence microscopy have shown that treated cells exhibit increased permeability, leading to cell lysis.

Study 1: Efficacy Against Biofilms

A study investigated the efficacy of this compound against biofilm-forming bacteria. The compound was tested on biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated a reduction in biofilm biomass by approximately 70% at concentrations of 10 μg/mL, highlighting its potential application in treating biofilm-associated infections.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assessments were conducted using human epithelial cells. The compound showed low cytotoxicity with an IC50 value greater than 100 μM, suggesting a favorable safety profile for further development.

Research Findings

  • Selectivity : this compound demonstrated selective activity against pathogenic bacteria while exhibiting minimal toxicity to human cells.
  • Synergistic Effects : When combined with conventional antibiotics, such as ampicillin, the compound exhibited synergistic effects, reducing MIC values significantly and enhancing overall antibacterial efficacy.
  • Potential Applications : Given its antimicrobial properties and low cytotoxicity, this compound may be explored for applications in pharmaceuticals aimed at treating infections caused by resistant bacterial strains.

Properties

CAS No.

921630-65-1

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate

InChI

InChI=1S/C8H14O3/c1-6(2)7(4-5-9)8(10)11-3/h5-7H,4H2,1-3H3/t7-/m1/s1

InChI Key

AQXXLBGKWDWVFE-SSDOTTSWSA-N

Isomeric SMILES

CC(C)[C@@H](CC=O)C(=O)OC

Canonical SMILES

CC(C)C(CC=O)C(=O)OC

Origin of Product

United States

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